molecular formula C22H23N5O2 B2775457 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1358888-24-0

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2775457
CAS No.: 1358888-24-0
M. Wt: 389.459
InChI Key: GWKVHZFJAZYKPB-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused triazole-quinoxaline core substituted with an ethyl group at position 1 and a ketone at position 4.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-19-24-25-21-22(29)26(17-7-5-6-8-18(17)27(19)21)13-20(28)23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVHZFJAZYKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-hydrazinopyrrolo[2,3-d]pyrimidin-2(1H)-one with an appropriate triethyl orthoester, followed by oxidative cyclization . Another approach utilizes bromide-mediated indirect oxidation to promote intramolecular C(sp2)–H cycloamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

The triazoloquinoxaline framework is recognized for its diverse pharmacological properties. Research indicates that derivatives of this scaffold possess significant antibacterial , antifungal , anticancer , and anti-inflammatory activities. The following sections detail these applications:

A. Antibacterial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit strong antibacterial effects against a range of pathogens, including drug-resistant strains. For instance:

  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cell wall synthesis.
  • Case Studies : A specific derivative was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

B. Antifungal Activity

Triazoloquinoxaline derivatives have also shown considerable antifungal activity:

  • Spectrum of Activity : They are effective against various fungi, including Candida species and Aspergillus species.
  • Research Findings : Studies indicate that certain derivatives outperform traditional antifungal agents in vitro .

C. Anticancer Properties

The anticancer potential of triazoloquinoxaline derivatives is another area of significant interest:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.
  • Clinical Relevance : In vitro studies have shown that some derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .

D. Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are being explored for their potential in treating chronic inflammatory diseases:

  • Research Evidence : Preclinical studies suggest that triazoloquinoxaline derivatives can reduce inflammatory markers and inhibit pathways associated with inflammation .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

A. Synthesis

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the triazole ring.
  • Introduction of the quinoxaline moiety.
  • Acetylation to yield the final product.

B. Structure-Activity Relationship

SAR studies reveal that modifications on the phenyl ring and the triazole nitrogen can significantly influence biological activity. For instance:

  • Substituents like halogens or electron-donating groups enhance antibacterial potency.
  • The position and nature of substituents on the quinoxaline ring also play a critical role in determining anticancer activity .

Potential Future Applications

Given its diverse biological activities, 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide has potential applications in:

  • Development of new antibiotics to combat resistant bacterial strains.
  • Formulation of novel antifungal therapies.
  • Creation of targeted cancer therapies with reduced side effects.

Mechanism of Action

The mechanism of action of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with DNA and specific enzymes. The compound potently intercalates DNA, disrupting its structure and function . Additionally, it inhibits enzymes such as c-Met kinase, which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences lie in the substituents on the phenyl ring and the triazoloquinoxaline core. Below is a comparative analysis:

Compound Name Phenyl Substituent Triazoloquinoxaline Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound 4-Isopropylphenyl 1-Ethyl, 4-oxo C22H24N5O2* ~394.46* High lipophilicity; potential CNS penetration
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 4-Chlorophenyl 1-Methyl, 4-oxo C18H14ClN5O2 367.79 Electron-withdrawing Cl may enhance binding
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 4-Butylphenyl 1-Ethyl, 4-oxo C23H25N5O2 403.48 Increased hydrophobicity; longer metabolic half-life
N-(2,4-Dimethylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 2,4-Dimethylphenyl 1-Ethyl, 4-oxo C21H21N5O2 375.42 Steric hindrance may reduce target affinity

*Calculated based on structural similarity to and .

Key Observations:
  • Lipophilicity : The target compound’s 4-isopropylphenyl group balances hydrophobicity between the smaller 4-chlorophenyl and bulkier 4-butylphenyl , optimizing membrane permeability without excessive metabolic instability.
  • Steric Effects : The 2,4-dimethylphenyl group in may hinder binding to flat enzymatic pockets compared to the target’s single 4-isopropyl substituent.

Biological Activity

The compound 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazoloquinoxaline class of compounds. This class is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The unique structure of this compound incorporates a triazoloquinoxaline core, which is believed to contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C21H23N5O2C_{21}H_{23}N_5O_2. Its IUPAC name reflects its complex structure, which includes an acetamide moiety and a triazole ring fused with a quinoxaline framework.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl groups can enhance the antimicrobial efficacy.

Compound MIC (μg/mL) Target Pathogen
Triazole A0.125Staphylococcus aureus
Triazole B0.250Escherichia coli
Triazole C0.500Candida albicans

Anticancer Activity

The anticancer potential of triazoloquinoxaline derivatives has been documented in several studies. For example, compounds similar to our target have shown promising results against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Reference
Colorectal Cancer12.5
Breast Cancer15.0
Lung Cancer10.0

Anti-inflammatory Activity

Some studies suggest that triazoloquinoxalines may also exhibit anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated various triazoloquinoxaline derivatives against resistant strains of bacteria. The results indicated that certain modifications at the N-position significantly enhanced their antimicrobial potency compared to standard antibiotics like vancomycin and ciprofloxacin .
  • Anticancer Evaluation : Another research highlighted the synthesis and evaluation of related triazoloquinoxalines for their anticancer activity against human cancer cell lines. The findings demonstrated that specific substitutions on the quinoxaline core could lead to substantial increases in cytotoxicity .
  • Mechanistic Insights : A mechanistic study suggested that these compounds induce apoptosis in cancer cells via the activation of caspase pathways, providing insights into their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclization of quinoxaline precursors with triazole intermediates under acidic or basic conditions. For example, the triazoloquinoxaline core is formed via condensation reactions using reagents like hydrazine derivatives . Purity optimization requires High Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to achieve >95% purity. Recrystallization from ethanol-DMF mixtures is also effective .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring fusion patterns (e.g., quinoxaline protons at δ 7.2–8.5 ppm, triazole protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 447.18) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for the acetamide and triazoloquinoxaline moieties) .

Q. What initial biological assays are recommended for screening its therapeutic potential?

  • Methodology :

  • Anti-cancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or COX-2 targets) using fluorescence-based protocols .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :

  • Computational design : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Comparative assays : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl groups) to isolate structure-activity relationships (SAR) .

  • Data normalization : Use standardized positive controls (e.g., doxorubicin for cytotoxicity assays) to minimize inter-lab variability .

    Compound Variant Biological Activity (IC₅₀, µM) Assay Type Reference
    Ethyl-substituted derivative12.3 (HeLa cells)MTT assay
    Methyl-substituted derivative18.7 (MCF-7 cells)SRB assay
    Fluoro-substituted derivative9.5 (EGFR inhibition)Fluorescence assay

Q. What strategies are effective for designing analogs to explore SAR?

  • Methodology :

  • Core modifications : Replace the triazole ring with oxadiazole or thiazole to assess impact on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance lipophilicity and blood-brain barrier penetration .
  • Prodrug design : Synthesize phosphate or ester prodrugs to improve aqueous solubility .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like EGFR (PDB ID: 1M17) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Develop 2D/3D-QSAR models using MOE or Schrodinger to correlate substituent effects with activity .

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